2-(Benzylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride
Overview
Description
2-(Benzylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride (BMMPHCl) is a synthetic compound that has been used in scientific research for a variety of applications. It is a colorless solid that has a melting point of 198-200°C and is soluble in water, ethanol, and methanol. BMMPHCl has been used in the study of enzyme inhibition, drug metabolism, and the development of new drug delivery systems.
Scientific Research Applications
Analytical Reference Standard
Benzedrone (hydrochloride) is used as an analytical reference standard . This means it can be used in laboratories to calibrate instruments, validate methods, and ensure the accuracy of tests.
Forensic Applications
Given its structural similarity to mephedrone, a stimulatory designer drug found in bath salts and similar products, Benzedrone (hydrochloride) could potentially be used in forensic applications . For instance, it could be used to test for the presence of similar substances in samples.
Research into Designer Drugs
Benzedrone (hydrochloride) is an analog of mephedrone, characterized by the replacement of the amino methyl group with a benzyl moiety . As such, it could be used in research into the properties and effects of designer drugs.
Pharmacological Research
While the physiological and toxicological properties of Benzedrone (hydrochloride) are unknown, its structural similarity to known stimulants suggests it could be used in pharmacological research . For instance, it could be used to study the effects of similar substances on the human body.
Chemical Synthesis
Given its specific chemical structure, Benzedrone (hydrochloride) could potentially be used as a starting material or intermediate in the synthesis of other chemical compounds .
Educational Purposes
In educational settings, Benzedrone (hydrochloride) could be used to demonstrate certain chemical reactions or principles, given its specific chemical properties .
Mechanism of Action
Benzedrone (hydrochloride), also known as 2-(Benzylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride, is a compound of interest in the field of biochemistry and pharmacology. It’s important to note that the physiological and toxicological properties of this compound are currently unknown .
Mode of Action
Benzedrone (hydrochloride) is an analog of mephedrone, characterized by the replacement of the amino methyl group with a benzyl moiety
properties
IUPAC Name |
2-(benzylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-13-8-10-16(11-9-13)17(19)14(2)18-12-15-6-4-3-5-7-15;/h3-11,14,18H,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZXDZKHNXHQNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)NCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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